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1-Bromo-3-(1-propen-2-yl)benzene

Cat. No.: B3034903
CAS No.: 25108-58-1
M. Wt: 197.07 g/mol
InChI Key: BHFSXGLQLQHDCH-UHFFFAOYSA-N
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Description

Contextualization of 1-Bromo-3-(1-propen-2-yl)benzene within Contemporary Organic Synthesis

This compound, also known as 1-bromo-3-(1-methylethenyl)-benzene, is an aromatic compound featuring a bromine atom and an isopropenyl group attached to a benzene (B151609) ring at the meta position. chemicalbook.com Its structure offers two distinct reactive sites: the carbon-bromine (C-Br) bond on the aromatic ring and the carbon-carbon double bond (C=C) of the isopropenyl substituent. This duality makes it a valuable intermediate in organic synthesis.

The aryl bromide functionality allows the molecule to participate in a wide range of cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the alkene group can undergo various addition reactions, oxidations, or polymerizations, enabling further molecular diversification.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 25108-58-1 chemicalbook.comchemicalbook.com
Molecular Formula C₉H₉Br chemicalbook.com
Molecular Weight 197.07 g/mol chemicalbook.com
Boiling Point 68-71 °C (at 2 Torr) chemicalbook.com
Density 1.3765 g/cm³ chemicalbook.com

| Physical Form | Liquid | cymitquimica.com |

Significance of Isopropenyl-Substituted Aryl Bromides as Synthetic Intermediates

Isopropenyl-substituted aryl bromides are highly significant intermediates in synthetic chemistry due to their dual functionality. The aryl bromide component is a classic substrate for transition-metal-catalyzed cross-coupling reactions. acs.org These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are cornerstones of modern synthesis, allowing for the construction of complex biaryl systems, pharmaceuticals, and functional materials. nih.gov

The isopropenyl group provides a secondary point for chemical modification. Its double bond is susceptible to a variety of transformations, such as:

Hydrogenation: To form the corresponding isopropyl-substituted arene.

Oxidation: To yield ketones or epoxides, introducing new functional groups.

Polymerization: To create polymers with specific electronic or physical properties.

Hydroboration-Oxidation: To produce alcohols with anti-Markovnikov selectivity.

This ability to selectively address two different functional groups within the same molecule makes these compounds powerful tools for building intricate molecular frameworks from simpler precursors.

Overview of Recent Advances in Bromobenzene (B47551) Derivative Research

Research on bromobenzene derivatives remains a vibrant area of organic chemistry, with continuous advancements aimed at improving efficiency, selectivity, and sustainability.

Advanced Catalytic Systems: Significant progress has been made in developing highly active and selective catalyst systems for cross-coupling reactions. Modern catalysts, often based on palladium with bulky, electron-rich phosphine (B1218219) ligands, can couple aryl bromides with a wide range of substrates, including those with challenging functional groups. acs.orgorganic-chemistry.org There is also a growing trend towards using more earth-abundant and less toxic metals like copper and cobalt as catalysts for these transformations. acs.orgacs.org

Photoredox Catalysis: The emergence of metallaphotoredox catalysis has opened new avenues for the functionalization of aryl bromides. princeton.edu This approach uses light energy to drive reactions under mild conditions, enabling unique bond formations that are often difficult to achieve with traditional thermal methods. It has been successfully applied to the cross-electrophile coupling of aliphatic bromides, a challenging but highly desirable transformation for drug discovery. princeton.edu

C-H Functionalization: Direct arylation, a process that couples aryl halides with C-H bonds, represents a major advance in synthetic efficiency by avoiding the need to pre-functionalize one of the coupling partners. acs.org This strategy reduces the number of synthetic steps, minimizes waste, and improves atom economy.

Industrial and Medicinal Applications: The reduction of benzene derivatives is a key industrial process for producing important cyclic hydrocarbons like cyclohexene (B86901) and cyclohexane (B81311) derivatives. researchgate.net In medicinal chemistry, developing bioisosteres for substituted benzenes is a significant challenge, and novel catalytic methods are being explored to create three-dimensional scaffolds that can mimic the properties of aromatic rings. acs.org

Current Research Gaps and Future Perspectives on Aromatic Bromides with Alkene Functionality

Despite significant progress, several challenges and opportunities remain in the chemistry of bifunctional aromatic bromides containing alkene groups.

Chemoselectivity: A primary challenge is achieving perfect chemoselectivity. When a molecule contains both a C-Br bond and a C=C double bond, many reagents or catalysts can potentially react with both sites. Developing new catalytic systems that can selectively target one functional group while leaving the other intact is a major goal. For example, in a palladium-catalyzed coupling, preventing side reactions involving the alkene is crucial for obtaining high yields of the desired product.

Sustainable Synthesis: There is a continuous drive towards more environmentally friendly synthetic methods. This includes designing reactions that can be performed in greener solvents, lowering catalyst loadings (especially for precious metals like palladium), and developing processes with higher atom economy. researchgate.netacs.org The use of molecular bromine with enhanced atom economy and catalyst recycling are active areas of research. researchgate.net

Scope and Generality: While many powerful synthetic methods exist, their application can sometimes be limited to specific classes of substrates. Future research will focus on expanding the scope of these reactions to tolerate a wider variety of functional groups and more complex molecular scaffolds. This is particularly important for applications in drug discovery and materials science, where structural diversity is key. acs.orgprinceton.edu

Remote Functionalization: A frontier in organic synthesis is the development of methods that can functionalize a molecule at a position remote from the initial reactive site. For aromatic bromides with long alkene chains, this could involve catalytic "chain-walking" or other strategies to introduce new functionality at specific points along the hydrocarbon chain, further increasing the synthetic utility of these building blocks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9B B3034903 1-Bromo-3-(1-propen-2-yl)benzene CAS No. 25108-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-prop-1-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFSXGLQLQHDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25108-58-1
Record name 1-bromo-3-(prop-1-en-2-yl)benzene
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Synthetic Methodologies and Strategies

Regioselective Functionalization of Benzene (B151609) Rings

The precise placement of the bromine atom on the benzene ring is a critical aspect of the synthesis of 1-Bromo-3-(1-propen-2-yl)benzene. The meta-substitution pattern requires careful consideration of directing group effects and reaction conditions.

Directed Ortho/Meta/Para-Bromination Techniques

Achieving the desired meta-bromination in relation to the isopropenyl or a precursor group is a key challenge. Standard electrophilic aromatic bromination of an isopropenylbenzene would likely lead to a mixture of ortho and para products due to the ortho, para-directing nature of the alkyl group. Therefore, alternative strategies are often employed.

One effective, though indirect, approach involves directed ortho-metalation (DoM) . This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. wikipedia.orgbaranlab.org While seemingly counterintuitive for a meta-product, a DMG can be strategically chosen and later converted to the desired isopropenyl group. For instance, a group like a methoxy (B1213986) or an amide could direct lithiation, followed by quenching with an electrophilic bromine source. Subsequent chemical transformations would then be required to install the isopropenyl group at the meta-position relative to the bromine. The directing ability of bromine itself is relatively weak, but it can be used to direct lithiation ortho to it, which could be a viable route if the starting material is appropriately substituted. acs.org

Another strategy involves starting with a meta-directing group already in place. For example, the bromination of a compound with a meta-directing substituent, which can later be converted to the isopropenyl group, allows for the regioselective introduction of bromine. Various brominating agents and catalysts have been developed to enhance regioselectivity in electrophilic aromatic brominations. nih.govresearchgate.netwku.edu For instance, the use of zeolites or reagents like N-bromosuccinimide (NBS) in specific solvent systems can favor the formation of the para-isomer, but understanding these selectivities is crucial for designing a synthesis that avoids unwanted isomers. nih.gov

Table 1: Comparison of Bromination Techniques
TechniqueDirecting EffectReagentsKey Considerations
Electrophilic BrominationOrtho, Para for activating groups; Meta for deactivating groupsBr₂, NBS, etc.Substrate control is crucial for regioselectivity. nih.gov
Directed ortho-MetalationOrtho to DMGOrganolithiums, DMGRequires a suitable directing group that can be later modified. wikipedia.orgbaranlab.org

Free Radical Bromination at Benzylic and Allylic Positions in Related Alkylbenzenes

While not a direct method for aromatic bromination, understanding free radical bromination is important as it represents a potential side reaction when working with alkylbenzene precursors. Free radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator like light or peroxide, selectively brominates the benzylic position of an alkylbenzene. chegg.comyoutube.comucalgary.calibretexts.org This is due to the resonance stabilization of the resulting benzylic radical. youtube.comlibretexts.org For a precursor like isopropylbenzene, this reaction would yield 2-bromo-2-phenylpropane. While this specific reaction doesn't lead to the target molecule, it highlights the importance of choosing the correct bromination conditions to avoid undesired side-chain halogenation. It's also worth noting that the reactivity in benzylic bromination is influenced by the stability of the radical formed, with tertiary benzylic positions being more reactive than secondary, which are more reactive than primary. reddit.com

Construction of the Isopropenyl Moiety

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions are a cornerstone of organic synthesis for creating carbon-carbon double bonds. Several powerful methods are available for converting a ketone into the desired isopropenyl group.

Wittig, Horner-Wadsworth-Emmons, and Related Phosphonium (B103445)/Phosphonate-Based Olefinations

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comlumenlearning.comlibretexts.org In the context of synthesizing this compound, this would involve the reaction of 3-bromoacetophenone with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically prepared by treating a methyltriphenylphosphonium (B96628) salt with a strong base like n-butyllithium. masterorganicchemistry.comlumenlearning.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion instead of a phosphonium ylide. alfa-chemistry.comwikipedia.orgyoutube.com This reaction is known for producing predominantly (E)-alkenes, although this is less of a concern for the synthesis of a terminal alkene like the isopropenyl group. wikipedia.org An advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.comwikipedia.org The phosphonate reagent is typically prepared via the Michaelis-Arbuzov reaction. alfa-chemistry.com For the synthesis of this compound, 3-bromoacetophenone would be treated with the anion of a methylphosphonate.

Table 2: Comparison of Olefination Reactions
ReactionReagentSubstrateKey Features
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂)Ketone (3-bromoacetophenone)Forms a stable triphenylphosphine oxide byproduct. lumenlearning.comyoutube.com
Horner-Wadsworth-EmmonsPhosphonate carbanionKetone (3-bromoacetophenone)Water-soluble phosphate byproduct simplifies workup. alfa-chemistry.comwikipedia.org

Dehydration Routes from Tertiary Alcohols

An alternative and effective method for creating the isopropenyl group is through the dehydration of a tertiary alcohol. libretexts.org In this approach, 3-bromoacetophenone can be treated with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to generate the corresponding tertiary alcohol, 2-(3-bromophenyl)propan-2-ol. Subsequent acid-catalyzed dehydration of this alcohol will then yield this compound. libretexts.orgsavemyexams.com Strong acids like sulfuric acid or phosphoric acid are commonly used for this purpose. libretexts.org The reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation, which is relatively stable, followed by the elimination of a proton to form the alkene. libretexts.org The conditions for dehydration vary with the alcohol's structure, with tertiary alcohols dehydrating under the mildest conditions. libretexts.org

This two-step sequence of Grignard addition followed by dehydration provides a reliable and often high-yielding route to the desired product.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Alkene Formation

Transition metal catalysis, particularly using palladium, has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds. For the specific synthesis of this compound, the key transformation involves creating a bond between the C3 position of a brominated benzene ring and the C1 position of an isopropenyl group.

Palladium-Catalyzed Coupling Protocols

Palladium catalysts, in their Pd(0) active state, facilitate a catalytic cycle generally involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.org This cycle allows for the precise and efficient coupling of various organic electrophiles with organometallic reagents. The choice of ligands, bases, and reaction conditions is crucial for optimizing yield and selectivity. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a highly utilized method for C-C bond formation, reacting an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The advantages of this reaction include the commercial availability and stability of many boronic acids and their derivatives, as well as the generally mild reaction conditions and tolerance of a wide range of functional groups. youtube.comyoutube.com

For the synthesis of this compound, a viable strategy involves the coupling of a 3-bromophenyl electrophile with an isopropenylboron reagent. A common approach would utilize 1,3-dibromobenzene (B47543) as the electrophile, allowing for selective mono-coupling, or 3-bromophenylboronic acid reacting with an isopropenyl halide like 2-bromopropene (B1265445). The use of a base is essential to activate the organoboron reagent for the transmetalation step. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ParameterCondition
Aryl Halide 1,3-Dibromobenzene
Boron Reagent Isopropenylboronic acid or Potassium isopropenyltrifluoroborate
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃
Ligand SPhos, JohnPhos, or PPh₃
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Toluene/H₂O, Dioxane, or DMF
Temperature 40-100 °C

This table presents a hypothetical reaction based on established Suzuki-Miyaura coupling principles for analogous substrates.

The Stille reaction provides a versatile method for carbon-carbon bond formation by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are often stable and tolerant of various functional groups, though their toxicity is a significant drawback. wikipedia.orglibretexts.org The reaction mechanism follows the typical oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org

A plausible Stille coupling approach to synthesize this compound would involve the reaction of 1,3-dibromobenzene with an isopropenylstannane, such as tributyl(isopropenyl)stannane. The non-transferable alkyl groups on the tin (e.g., butyl groups) remain on the tin halide byproduct. wikipedia.org Additives like copper(I) salts can sometimes accelerate the reaction rate. harvard.edu

Table 2: Representative Stille Cross-Coupling Conditions

ParameterCondition
Aryl Halide 1,3-Dibromobenzene
Organostannane Tributyl(isopropenyl)stannane
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃
Ligand PPh₃, P(t-Bu)₃, or AsPh₃
Additive CuI (optional)
Solvent Toluene, Dioxane, or THF
Temperature 60-110 °C

This table presents a hypothetical reaction based on established Stille cross-coupling principles for analogous substrates. organic-chemistry.orgharvard.edu

The Negishi coupling utilizes organozinc reagents to couple with organic halides or triflates, catalyzed by either nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and ability to form C(sp³)-C(sp²) bonds, which is relevant for coupling secondary alkyl groups. mit.eduorganic-chemistry.org The organozinc reagents are typically prepared in situ from the corresponding organic halide.

To form this compound, an isopropenylzinc halide could be coupled with 1,3-dibromobenzene. A key challenge in coupling secondary alkyl groups is the potential for β-hydride elimination, which can lead to the formation of undesired byproducts. mit.edu The development of specialized phosphine (B1218219) ligands, such as CPhos, has been shown to suppress this side reaction and promote the desired reductive elimination, leading to high yields of the branched product. organic-chemistry.orgnih.gov

Table 3: Representative Negishi Cross-Coupling Conditions

ParameterCondition
Aryl Halide 1,3-Dibromobenzene
Organozinc Reagent Isopropenylzinc bromide (prepared in situ from 2-bromopropene and Zn)
Catalyst Pd(OAc)₂ or Ni(acac)₂
Ligand CPhos, SPhos, or dppf
Solvent THF or Toluene
Temperature Room Temperature to 60 °C

This table presents a hypothetical reaction based on established Negishi coupling principles for analogous substrates. organic-chemistry.orgnih.gov

The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and regeneration of the catalyst. nih.govlibretexts.org

For the synthesis of this compound, a direct approach is the Heck reaction between 1,3-dibromobenzene and propene. A critical consideration in this reaction is regioselectivity. The coupling of the aryl group can occur at either the terminal carbon (C1) or the internal carbon (C2) of the propene molecule. This can lead to a mixture of constitutional isomers: 1-bromo-3-(prop-1-en-1-yl)benzene and the desired this compound. brainly.com Reaction conditions, including the choice of catalyst, ligand, and additives, can influence the ratio of these products. Intramolecular Heck reactions are also a powerful tool but are not directly applicable to this specific intermolecular transformation. libretexts.org

Table 4: Representative Heck Reaction Conditions

ParameterCondition
Aryl Halide 1,3-Dibromobenzene
Alkene Propene
Catalyst Pd(OAc)₂ or Pd(PPh₃)₄
Ligand PPh₃ or P(o-tolyl)₃
Base Et₃N, K₂CO₃, or NaOAc
Solvent DMF, NMP, or Acetonitrile
Temperature 80-140 °C

This table presents a hypothetical reaction based on established Heck reaction principles for analogous substrates. brainly.comodinity.com

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method is exceptionally efficient for creating C(sp²)-C(sp) bonds.

This reaction can be employed to create an alkynyl precursor, which is subsequently converted to the target alkene. For the synthesis of this compound, this would be a two-step process. First, 1,3-dibromobenzene would undergo a Sonogashira coupling with propyne (B1212725) to yield 1-bromo-3-(prop-1-yn-1-yl)benzene. organic-chemistry.org In the second step, the propynyl (B12738560) group would be transformed into the desired isopropenyl group. This can be achieved through various methods, such as a Markovnikov hydration to form the ketone followed by a Wittig reaction, or through a hydroboration-protonolysis sequence.

Table 5: Representative Sonogashira Coupling Conditions (Step 1)

ParameterCondition
Aryl Halide 1,3-Dibromobenzene
Alkyne Propyne
Catalyst Pd(PPh₃)₂Cl₂ or Pd(OAc)₂
Co-catalyst CuI
Base/Solvent Et₃N or Diisopropylamine/THF
Temperature Room Temperature to 70 °C

This table presents a hypothetical reaction for the precursor synthesis based on established Sonogashira coupling principles. wikipedia.orgorganic-chemistry.org

Nickel-Catalyzed Cross-Coupling Systems

Nickel-catalyzed cross-coupling reactions serve as a powerful tool for the formation of carbon-carbon bonds, offering a cost-effective alternative to palladium catalysis. These systems are effective in coupling aryl halides with various organometallic reagents. For the synthesis of this compound, a plausible approach involves the cross-coupling of a 3-bromo-substituted aromatic compound with a propenyl partner. For instance, the reaction could proceed between a 3-bromophenyl organometallic reagent and 2-bromopropene, or alternatively, between 1,3-dibromobenzene and an isopropenyl organometallic species, such as isopropenylmagnesium bromide or isopropenylzinc chloride.

The choice of nickel catalyst and ligands is crucial for the reaction's success, influencing yield and selectivity. Common catalysts include complexes like NiCl₂(dppp) and NiCl₂(PCy₃)₂, which have demonstrated efficacy in various cross-coupling scenarios. google.com The development of nickel-catalyzed methods for the stereoconvergent cross-coupling of racemic secondary alkyl electrophiles highlights the versatility of these systems, although their direct application has been more focused on substrates with oxygen-based leaving groups or in enantioselective transformations. core.ac.uk Recent advancements have also explored the cross-electrophile coupling of aryl bromides with other electrophilic partners, showcasing the broad applicability of nickel catalysis. nih.gov

Below is a table representing typical components in a hypothetical nickel-catalyzed synthesis of the target compound.

Table 1: Representative Components for Nickel-Catalyzed Synthesis

Component Example Reagent/Catalyst Role in Reaction
Aryl Halide 1,3-Dibromobenzene Electrophilic Partner
Organometallic Reagent Isopropenylmagnesium Bromide Nucleophilic Partner
Nickel Catalyst [1,3-Bis(diphenylphosphino)propane]nickel dichloride (NiCl₂(dppp)) Catalyst
Solvent Toluene, Tetrahydrofuran (B95107) (THF) Reaction Medium

| Reductant (for cross-electrophile coupling) | Zinc (Zn) | In-situ generation of organonickel species |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, originating from the classical Ullmann condensation, represent another significant strategy for forming aryl-carbon bonds. acs.org These reactions typically involve the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst, often requiring high temperatures. However, modern advancements have introduced milder reaction conditions through the use of specific ligands.

For the synthesis of this compound, a copper-catalyzed reaction could couple 1,3-dibromobenzene with an isopropenyl nucleophile. The use of ligands such as amino acids or diamines can significantly improve the efficiency and substrate scope of these reactions, allowing them to proceed under less harsh conditions. acs.org While traditionally used for C-N and C-O bond formation, copper catalysis is also effective for C-C bond formation, including the coupling of aryl halides with terminal alkynes (Sonogashira coupling, which can also be copper-co-catalyzed) or vinyl derivatives. acs.orgrsc.org An intramolecular copper-catalyzed O-vinylation has been reported, demonstrating the utility of copper in forming bonds with sp²-hybridized carbons. acs.org

The table below outlines potential components for a copper-mediated synthesis.

Table 2: Representative Components for Copper-Mediated Synthesis

Component Example Reagent/Catalyst Role in Reaction
Aryl Halide 1,3-Dibromobenzene Electrophilic Partner
Vinyl Partner Potassium isopropenyltrifluoroborate Nucleophilic Partner
Copper Source Copper(I) Iodide (CuI) Catalyst
Ligand L-Proline, Ethylene glycol Catalyst activator/stabilizer
Base Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄) Activates nucleophile/neutralizes acid

| Solvent | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Reaction Medium |

Stereoselective and Enantioselective Synthetic Routes

While this compound is an achiral molecule, the principles of stereoselective and enantioselective synthesis are critical for the preparation of its chiral analogs, which may possess enhanced biological activity or unique material properties.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric purity. libretexts.org The formation of all-carbon quaternary stereocenters, for example, is a significant challenge that can be addressed through catalytic asymmetric methods. nih.gov

To generate a chiral analog of this compound, a stereocenter could be introduced. For instance, a reaction could be designed to create a chiral center on the propyl side chain. Metal-catalyzed asymmetric allylic substitution could be employed, where a prochiral nucleophile attacks an allylic substrate in the presence of a chiral metal catalyst (e.g., based on rhodium, copper, or palladium) to form a new stereogenic center. libretexts.org Another approach involves the desymmetrization of a meso-intermediate containing a prochiral quaternary carbon atom through a catalytic asymmetric Heck cyclization, demonstrating the power of this method in complex settings. nih.gov

Kinetic Resolution Techniques for Chiral Analogs

Kinetic resolution is a method used to separate a racemic mixture of chiral molecules. wikipedia.org It operates on the principle that two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material. wikipedia.org The enantiomeric excess (ee) of the unreacted enantiomer increases as the reaction progresses. wikipedia.org

In a hypothetical scenario involving a chiral analog of this compound, such as one with a stereocenter on a substituted side chain, a racemic mixture could be subjected to kinetic resolution. This could be achieved through various reactions:

Enzymatic Acylation: A lipase (B570770) enzyme could selectively acylate one enantiomer, allowing for its separation from the unreacted enantiomer.

Asymmetric Epoxidation: A chiral catalyst, like the one used in the Jacobsen epoxidation, could preferentially epoxidize the double bond of one enantiomer.

Chiral Brønsted Acid Catalysis: A chiral Brønsted acid could be used to catalyze a reaction, such as an acetalization or transfer hydrogenation, that proceeds at different rates for the two enantiomers. nih.gov

This technique is distinct from chiral resolution as it relies on differing reaction kinetics rather than the physical properties of diastereomeric products. wikipedia.org

Multicomponent and Cascade Reaction Sequences for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. This approach minimizes waste, saves time, and reduces purification steps.

While no specific multicomponent or cascade reaction for the direct synthesis of this compound has been prominently reported, a hypothetical sequence can be envisioned based on established methodologies. For example, a cascade sequence could be initiated by a Sonogashira coupling between 1,3-dibromobenzene and a suitably protected propargyl alcohol. The resulting arylalkyne could then undergo an in-situ isomerization and reduction sequence to generate the target isopropenyl group.

A more elaborate multicomponent approach could involve the reaction of 3-bromo-iodobenzene, a suitable three-carbon component like an allene, and an organometallic reagent in a one-pot, metal-catalyzed process. Such strategies, which combine multiple bond-forming events in a single pot, represent a frontier in synthetic chemistry, aiming for maximum efficiency and molecular complexity from simple starting materials.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1,3-Bis(diphenylphosphino)propane]nickel dichloride
1,3-Dibromobenzene
This compound
2-Bromopropene
3-bromo-iodobenzene
3-Bromophenyl organometallic reagent
Carbon
Cesium Carbonate
Copper(I) Iodide
Dimethyl Sulfoxide
Ethylene glycol
Isopropenylmagnesium bromide
Isopropenylzinc chloride
L-Proline
N,N-Dimethylformamide
NiCl₂(dppp)
NiCl₂(PCy₃)₂
Palladium
Potassium isopropenyltrifluoroborate
Potassium Phosphate
Propargyl alcohol
Tetrahydrofuran
Toluene

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aryl Bromide Substrate

The carbon-bromine bond on the aromatic ring is a key site for various transformations, including nucleophilic substitution under specific conditions, formation of valuable organometallic intermediates, and removal of the bromine atom.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org However, aryl halides like 1-Bromo-3-(1-propen-2-yl)benzene are generally unreactive towards nucleophiles under standard SN1 or SN2 conditions. pressbooks.pub The SN2 pathway is blocked due to the steric hindrance of the benzene (B151609) ring, which prevents the required backside attack. wikipedia.org The SN1 pathway is highly unfavorable as it would necessitate the formation of a very unstable aryl cation. wikipedia.org

For an SNAr reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at positions ortho or para to the leaving group. wikipedia.orgpressbooks.pubuomustansiriyah.edu.iq These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

This compound lacks such activating groups. The isopropenyl group is considered a weakly activating or deactivating group and is located meta to the bromine atom, offering no resonance stabilization to the intermediate carbanion. uomustansiriyah.edu.iq Consequently, this compound does not readily undergo SNAr reactions under typical laboratory conditions. For substitution to occur on unactivated aryl halides, harsh conditions, such as high temperatures and pressures with very strong nucleophiles, are required, often proceeding through a different mechanism involving a benzyne (B1209423) intermediate. pressbooks.pubuomustansiriyah.edu.iq Catalytic methods using transition metals like ruthenium have also been developed to facilitate SNAr on unactivated aryl chlorides, but these often require high temperatures and long reaction times. worktribe.com

A primary and highly useful reaction of this compound is its conversion into organometallic reagents. These reagents, particularly Grignard and organolithium compounds, effectively reverse the polarity of the carbon atom attached to the metal, transforming it into a potent nucleophile. youtube.comyoutube.com This nucleophilic carbon can then be used to form new carbon-carbon bonds, a cornerstone of organic synthesis. libretexts.orgumkc.edu

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (3-isopropenylphenyl)magnesium bromide. libretexts.orglibretexts.org The magnesium inserts into the carbon-bromine bond. youtube.com It is crucial that the reaction is carried out under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent. libretexts.orglibretexts.org

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting the aryl bromide with two equivalents of lithium metal. libretexts.orglibretexts.orgmasterorganicchemistry.com These reagents are generally more reactive than their Grignard counterparts. libretexts.org The reaction is typically performed in a non-polar hydrocarbon solvent like pentane (B18724) or hexane. libretexts.orgmasterorganicchemistry.com

The table below summarizes the conditions for forming these important synthetic intermediates.

Organometallic ReagentMetalTypical SolventsGeneral Reaction
Grignard Reagent Magnesium (Mg)Diethyl ether, Tetrahydrofuran (THF)R-Br + Mg → R-MgBr
Organolithium Reagent Lithium (Li)Pentane, HexaneR-Br + 2Li → R-Li + LiBr

Reductive debromination is the process of removing the bromine atom from the aromatic ring and replacing it with a hydrogen atom. This transformation can be valuable when the bromine atom is used as a directing or blocking group during a synthesis and needs to be removed in a later step. acs.orgresearchwithrutgers.com Several methods exist for the reductive dehalogenation of aryl bromides.

Catalytic hydrogenation is a common method, often employing a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. researchwithrutgers.comorganic-chemistry.org This method can be selective, allowing for the reduction of an aryl bromide in the presence of other functional groups like nitro or cyano groups. researchwithrutgers.comorganic-chemistry.org Bromides are generally reduced more readily than chlorides under these conditions. organic-chemistry.org

More recently, light-mediated methods using photoredox catalysis have emerged as a mild and efficient way to cleave carbon-bromide bonds. acs.orgacs.org These reactions can be performed under visible light irradiation at room temperature and tolerate a wide variety of functional groups. acs.org

The following table outlines various approaches to reductive debromination.

MethodReagents/CatalystConditionsKey Features
Catalytic Hydrogenation Pd/C, H₂ (or other H-donor)Neutral conditionsSelective for bromides over other groups. researchwithrutgers.comorganic-chemistry.org
Micellar Catalysis Pd catalyst, NaBH₄, SurfactantWater, Room TemperatureEnvironmentally friendly, recyclable medium. nih.gov
Photoredox Catalysis Photocatalyst (e.g., Ir-based), SilaneVisible light, Room TemperatureMild conditions, high functional group tolerance. acs.orgacs.org

Transformations Involving the Isopropenyl Group

The isopropenyl group, an alkene, provides a second site of reactivity within the molecule, primarily undergoing addition reactions where the carbon-carbon double bond is broken.

The electron-rich π-bond of the isopropenyl group is susceptible to attack by electrophiles. docbrown.info In these reactions, the double bond acts as a nucleophile, leading to the formation of a more stable carbocation intermediate, which is then attacked by a nucleophile to give the final addition product.

For the isopropenyl group, electrophilic attack will lead to the formation of a tertiary carbocation adjacent to the benzene ring, which is stabilized by hyperconjugation and resonance. According to Markovnikov's rule, the electrophile (e.g., H⁺) adds to the less substituted carbon of the double bond (the CH₂ group), and the nucleophile (e.g., Br⁻) adds to the more substituted carbon. libretexts.org

A classic example is the addition of hydrogen bromide (HBr), which would yield 1-bromo-3-(2-bromopropan-2-yl)benzene. Similarly, addition of bromine (Br₂) proceeds via a cyclic bromonium ion intermediate. youtube.comyoutube.comlibretexts.org The subsequent attack by a bromide ion occurs in an anti-fashion, leading to a vicinal dibromide. youtube.com

The table below illustrates typical electrophilic addition reactions for the isopropenyl group.

ReagentElectrophileNucleophileProduct
Hydrogen Bromide (HBr) H⁺Br⁻1-Bromo-3-(2-bromopropan-2-yl)benzene
Bromine (Br₂) Br⁺ (formal)Br⁻1-Bromo-3-(1,2-dibromopropan-2-yl)benzene
Water (H₂O) / Acid Catalyst H⁺H₂O2-(3-Bromophenyl)propan-2-ol

The isopropenyl group also possesses sites for radical reactivity. The vinylic positions are the two carbons of the double bond, while the methyl group's hydrogens are in an allylic position.

Allylic Bromination: The allylic hydrogens on the methyl group are susceptible to abstraction by radicals. A common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). brainly.com This reaction proceeds via a radical chain mechanism. A bromine radical abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with a bromine source (Br₂ generated in low concentration from NBS) to form the allylic bromide product, 1-bromo-3-(1-(bromomethyl)vinyl)benzene. This reaction is highly selective for the allylic position over the vinylic positions or the aromatic ring. brainly.com

Radical Addition: Under conditions that favor a radical mechanism (e.g., presence of peroxides), the addition of HBr to the alkene can proceed via an anti-Markovnikov pathway. A bromine radical adds to the double bond first, generating the most stable carbon radical (a secondary radical in this case, stabilized by the adjacent phenyl ring). This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product, 1-bromo-3-(2-bromo-1-methylethyl)benzene. Radical additions can also be initiated photolytically or with other radical sources, involving the addition of various radical species across the double bond. youtube.comcmu.edu

Selective Functionalization of the Isopropenyl Moiety

The isopropenyl group (a C=C double bond) in this compound is a site of high electron density, making it reactive towards electrophiles. purdue.edu This allows for a range of selective functionalization reactions that leave the bromo-substituted aromatic ring intact.

One of the most common reactions is the addition of hydrogen halides, such as hydrogen bromide (HBr). Following Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the bromine will add to the more substituted carbon of the double bond. purdue.edu

Another key reaction is hydration, typically carried out in the presence of a strong acid catalyst. This reaction also follows Markovnikov's rule, leading to the formation of an alcohol.

Halogenation, the addition of halogens like bromine (Br₂) or chlorine (Cl₂), across the double bond is also a characteristic reaction. This proceeds through a halonium ion intermediate and results in the formation of a dihaloalkane. purdue.edu

The selective nature of these reactions is crucial for synthetic strategies where modification of the side chain is desired without altering the aromatic core.

Allylic Rearrangements and Cyclization Reactions

Allylic rearrangements can occur in molecules containing a double bond adjacent to a carbon atom bearing a leaving group. In the context of this compound, while the bromine is attached to the aromatic ring, reactions involving the isopropenyl group can lead to allylic intermediates. For instance, allylic bromination using reagents like N-bromosuccinimide (NBS) can introduce a bromine atom at the allylic position. This can sometimes be accompanied by an allylic rearrangement where the double bond shifts. masterorganicchemistry.com This rearrangement is often driven by the formation of a more stable, more substituted double bond, following Zaitsev's rule. masterorganicchemistry.com

Intramolecular cyclization reactions are also a possibility, particularly if a nucleophilic group is present or introduced into the molecule. For example, if the isopropenyl group is first converted to a functional group that can act as a nucleophile (e.g., an alcohol via hydration), it could potentially attack the aromatic ring, leading to the formation of a new ring structure. The feasibility and outcome of such cyclizations would depend on the reaction conditions and the specific reagents used.

Polymerization Mechanisms and Kinetics of Styrenic Derivatives

While this compound is a styrenic derivative, its polymerization behavior is a complex topic. The polymerization of styrene (B11656) and its derivatives can proceed through various mechanisms, including free-radical, cationic, and anionic polymerization.

Anionic polymerization, in particular, is known for its ability to produce well-defined polymers with controlled molecular weights and narrow polydispersity, as it often proceeds without termination or chain transfer reactions. mdpi.com The process is typically initiated by organometallic compounds, such as organolithiums. mdpi.com

Kinetic studies of the anionic polymerization of styrenic monomers have shown that the rate of polymerization can be significantly influenced by the presence of additives. For example, the addition of phosphazene superbases can increase the reaction rate by generating highly reactive anionic species through complexation with the counter-ion (e.g., lithium). mdpi.com The rate of polymerization generally follows the order of the strength of the phosphazene base used. mdpi.com

The specific polymerization kinetics of this compound would be influenced by the electronic effects of the bromo substituent on the aromatic ring.

Chemo- and Regioselectivity in Complex Reaction Environments

In molecules with multiple reactive sites, such as this compound, chemo- and regioselectivity are critical considerations in designing synthetic routes. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

For instance, in reactions involving both the aromatic ring and the isopropenyl group, the choice of reagents and reaction conditions will determine which part of the molecule reacts. A reaction that targets the double bond, such as catalytic hydrogenation, can be performed under conditions that leave the aromatic bromine intact. Conversely, reactions like nucleophilic aromatic substitution would target the C-Br bond.

A study on the reaction of 5-bromo enones with pyrazoles demonstrated the subtleties of chemo- and regioselectivity. nih.gov Instead of the expected nucleophilic substitution of the bromine, a 1,4-conjugated addition at the β-carbon of the enone occurred. nih.gov However, when 5-bromo enaminones were used, N-alkylation of the pyrazoles through nucleophilic substitution of the bromine was observed with high regioselectivity. nih.govresearchgate.net These examples highlight how seemingly small changes in the substrate can dramatically alter the reaction outcome.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups in this compound can undergo both oxidation and reduction reactions. purdue.edu

Oxidation:

The isopropenyl group is susceptible to oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can break the double bond, leading to the formation of ketones, aldehydes, or carboxylic acids, depending on the reaction conditions and workup. For example, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield a ketone and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce a ketone and a carboxylic acid.

Reduction:

The isopropenyl group can be readily reduced to an isopropyl group via catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium, platinum, or nickel, and hydrogen gas. This transformation is highly selective for the alkene and generally does not affect the aromatic ring or the C-Br bond under standard conditions.

The bromo-substituent on the aromatic ring can also be removed through reduction, although this typically requires harsher conditions or specific catalytic systems. For example, it can be replaced with a hydrogen atom through reactions like catalytic hydrogenolysis or by using reducing agents like tributyltin hydride.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule. For 1-Bromo-3-(1-propen-2-yl)benzene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic and vinylic protons, as well as the methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing bromine atom and the isopropenyl group. The protons on the benzene (B151609) ring would likely appear as complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm). The two vinylic protons of the propen-2-yl group would appear as singlets or narrow doublets in the olefinic region (around δ 5.0-5.5 ppm). The methyl protons would give rise to a characteristic singlet further upfield (around δ 2.1 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 7.6 m
Vinylic CH₂ 5.0 - 5.5 s

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected. The carbon atom attached to the bromine (C-Br) would be found at a characteristic chemical shift. The aromatic carbons would resonate in the typical downfield region (δ 120-145 ppm), with their specific shifts influenced by the substituents. The sp² carbons of the double bond and the sp³ carbon of the methyl group would have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-Br ~122
Aromatic C 125 - 140
Vinylic C=CH₂ ~145
Vinylic =CH₂ ~115

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to, for example, linking the vinylic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the aromatic ring and the isopropenyl substituent and for assigning the quaternary carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy provides a "fingerprint" of the molecule by identifying its functional groups and their vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic methyl and vinylic groups (around 2850-3000 cm⁻¹).

C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹) and the alkene (around 1640 cm⁻¹).

The C-Br stretching vibration would appear in the fingerprint region (typically below 700 cm⁻¹).

Raman spectroscopy , being complementary to IR, would also be useful, particularly for the symmetric vibrations of the benzene ring and the C=C double bond.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Alkene =C-H Stretching 3000 - 3100
Methyl C-H Stretching 2850 - 3000
Alkene C=C Stretching ~1640
Aromatic C=C Stretching 1450 - 1600

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) would be evident.

X-ray Crystallography for Precise Solid-State Structure Determination (on derivatives or suitable analogs)

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the synthesis and analysis of a crystalline derivative could provide unequivocal proof of the molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the intermolecular interactions, offering the most definitive structural elucidation.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization of Enantiomers

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are fundamental for distinguishing between enantiomers and determining their absolute stereochemistry. The two primary chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA = A_L - A_R) as a function of wavelength. Non-racemic chiral samples will exhibit CD signals, known as Cotton effects, in the regions of their UV-Vis absorption bands. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the enantiomer.

For the enantiomers of this compound, the chromophore is the substituted benzene ring. The electronic transitions of the aromatic ring (typically π → π* transitions) would be expected to give rise to CD signals. The spatial arrangement of the bromo and 1-propen-2-yl substituents relative to the benzene ring will dictate the precise nature of the CD spectrum. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for both the (R)- and (S)-enantiomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the synthesized or isolated enantiomer can be assigned.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion measures the variation of the optical rotation of a chiral substance with the wavelength of light. An ORD spectrum is a plot of specific rotation [α] against wavelength (λ). The spectrum exhibits a plain curve at wavelengths away from an absorption maximum and shows a characteristic S-shaped curve, known as a Cotton effect, in the region of an absorption band. The peak and trough of this curve are directly related to the CD signal.

The application of ORD to the enantiomers of this compound would provide complementary information to CD spectroscopy. The sign of the Cotton effect in the ORD spectrum is directly correlated with the absolute configuration of the enantiomer.

Detailed Research Findings

A comprehensive search of scientific literature did not yield specific experimental or theoretical chiroptical data for the enantiomers of this compound. Research in this specific area appears to be limited or not publicly available.

In the absence of direct data, the principles of chiroptical spectroscopy for analogous chiral aromatic compounds would apply. The stereochemical characterization would involve the following hypothetical steps:

Separation of Enantiomers: The racemic mixture of this compound would first be resolved into its individual enantiomers using a chiral separation technique, such as chiral High-Performance Liquid Chromatography (HPLC) or diastereomeric salt formation.

Experimental Measurement: The CD and ORD spectra of each purified enantiomer would be recorded.

Computational Modeling: Quantum mechanical calculations would be performed to predict the CD and ORD spectra for both the (R)- and (S)-configurations of the molecule.

Comparison and Assignment: The experimentally obtained spectra would be compared with the computationally predicted spectra. A match between the experimental spectrum of one enantiomer and the predicted spectrum for a specific configuration (e.g., (R)) would allow for the unambiguous assignment of its absolute configuration. The other enantiomer would then be assigned the opposite configuration (e.g., (S)).

To illustrate the type of data that would be obtained from such an analysis, a hypothetical data table is presented below. It is crucial to note that this data is illustrative and not based on actual experimental findings for this compound.

Hypothetical Chiroptical Data for the Enantiomers of this compound

EnantiomerTechniqueWavelength (nm)Signal
Enantiomer 1CD220+15 mdeg
254-8 mdeg
ORD589 (D-line)+45°
Enantiomer 2CD220-15 mdeg
254+8 mdeg
ORD589 (D-line)-45°

This hypothetical data demonstrates the mirror-image relationship between the chiroptical properties of the two enantiomers, a hallmark of enantiomeric pairs.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. This approach is well-suited for studying the ground state properties of medium-sized organic molecules like 1-Bromo-3-(1-propen-2-yl)benzene.

DFT calculations can provide valuable insights into several key properties:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).

Electronic Energies: Calculation of the total electronic energy, which is crucial for comparing the stability of different isomers or conformers.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com

Electron Density Distribution and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The bromine atom, being highly electronegative, is expected to create a region of positive electrostatic potential on the adjacent carbon atom of the benzene (B151609) ring.

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra), and NMR chemical shifts, which can aid in the interpretation of experimental data.

For a molecule like this compound, DFT studies would likely employ hybrid functionals, such as B3LYP or M06-2X, in conjunction with Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent (e.g., cc-pVTZ) basis sets to achieve reliable results. nih.govtubitak.gov.tr

Illustrative Data Table for DFT-Calculated Properties of a Substituted Benzene:

While specific data for this compound is not available, the following table illustrates the type of data that would be generated from a DFT calculation on a related monosubstituted benzene.

Calculated PropertyIllustrative ValueDescription
Total Electronic Energy-X HartreesThe total energy of the molecule in its ground electronic state.
HOMO Energy-Y eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy+Z eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap(Y+Z) eVAn indicator of the molecule's chemical reactivity and stability. mdpi.com
Dipole Moment~D DebyesA measure of the overall polarity of the molecule.

Beyond DFT, other quantum chemical methods offer varying levels of theory and accuracy.

Ab Initio Methods: These methods solve the Schrödinger equation without the use of empirical parameters, relying solely on fundamental physical constants. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). nih.govacs.org While computationally more demanding than DFT, they can provide highly accurate benchmark results, especially for smaller molecules or for validating DFT functional performance. For instance, high-level ab initio calculations could be used to precisely determine the rotational barriers of the propenyl group or the energetic landscape of the molecule.

Semi-Empirical Methods: These methods, such as AM1 and PM7, simplify the quantum mechanical calculations by incorporating parameters derived from experimental data. They are significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or for high-throughput screening of molecular properties. However, this speed comes at the cost of accuracy. For this compound, semi-empirical methods could be useful for initial conformational searches to identify low-energy structures before refining them with more accurate methods.

Conformational Analysis and Potential Energy Surfaces

The presence of the 1-propen-2-yl substituent introduces conformational flexibility to this compound. The rotation around the single bond connecting the propenyl group to the benzene ring gives rise to different spatial arrangements (conformers) with varying energies.

A conformational analysis would systematically explore the potential energy surface (PES) of the molecule as a function of the key dihedral angle(s). This is typically done by performing a series of geometry optimizations with the dihedral angle of interest constrained at different values. The resulting energy profile reveals the most stable conformers (energy minima) and the energy barriers to rotation between them (energy maxima, or transition states). youtube.com Such an analysis for this compound would clarify whether the propenyl group prefers to be planar with the benzene ring to maximize conjugation or adopts a non-planar orientation to minimize steric hindrance. mdpi.com

Illustrative Potential Energy Surface Data:

The following table demonstrates how data for a potential energy surface scan of the dihedral angle between the phenyl and propenyl groups might be presented.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation Type
01.5Eclipsed (Steric Hindrance)
300.5Skew
600.0Staggered (Energy Minimum)
902.0Perpendicular (Transition State)
1200.0Staggered (Energy Minimum)
1500.5Skew
1801.5Eclipsed (Steric Hindrance)

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can gain a deep understanding of the factors that control reaction rates and selectivity.

For a given reaction of this compound, such as an electrophilic addition to the double bond or a nucleophilic aromatic substitution, computational methods can be used to identify and characterize all stationary points along the reaction coordinate. masterorganicchemistry.com This includes:

Reactants and Products: The starting materials and final products of the reaction.

Intermediates: Stable, but often short-lived, species that are formed and consumed during the reaction. For example, in electrophilic addition to the propenyl group, a carbocation intermediate would be formed. libretexts.org

Transition Structures (TS): The highest energy point on the reaction pathway connecting two stable species (reactants, intermediates, or products). The transition state represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net Its geometry is characterized by partial bond formation and breaking.

Locating and verifying these structures involves sophisticated algorithms. A true minimum on the potential energy surface (a reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

Once the energies of the reactants and the transition state are calculated, the activation barrier (or activation energy, Ea) for a reaction step can be determined as the energy difference between them.

Ea = E(Transition State) - E(Reactants)

According to transition state theory, the activation barrier is the primary determinant of the reaction rate. A higher activation barrier corresponds to a slower reaction. By comparing the activation barriers for different possible reaction pathways, it is possible to predict the most likely mechanism and the major products. For example, in an electrophilic aromatic substitution reaction on the benzene ring of this compound, calculations could determine whether substitution is more favorable at the ortho, meta, or para positions relative to the bromine and propenyl substituents. nih.govdoubtnut.com

To confirm that a calculated transition state connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. An IRC calculation maps out the minimum energy path downhill from the transition state, ideally leading to the reactant on one side and the product on the other, thus validating the proposed reaction pathway. nih.gov

Illustrative Data for a Hypothetical Reaction Step:

The table below shows example data that could be generated for a single step in a reaction involving this compound.

SpeciesRelative Energy (kcal/mol)Number of Imaginary FrequenciesDescription
Reactants0.00Starting materials.
Transition State+25.01Activation barrier for the reaction. masterorganicchemistry.com
Intermediate+5.00A stable species formed during the reaction. libretexts.org
Product-10.00The final product of the reaction step.

Derivatization Chemistry and Advanced Synthetic Applications

Synthesis of Novel Aromatic and Heterocyclic Scaffolds Utilizing 1-Bromo-3-(1-propen-2-yl)benzene as a Key Building Block

The presence of both an aryl bromide and an isopropenyl group on the same benzene (B151609) ring allows for a multitude of synthetic transformations to generate complex aromatic and heterocyclic systems. The aryl bromide is a key functional group for palladium-catalyzed cross-coupling reactions, while the isopropenyl group can participate in various cyclization and addition reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed reactions. These methods offer mild conditions and high functional group tolerance. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org By selecting different boronic acids, a wide array of substituted biaryl compounds can be synthesized from this compound. This method is highly valued for its operational simplicity and the commercial availability of diverse boronic esters. nih.gov The reaction is tolerant of various functional groups, including alkenes, making it ideal for this substrate. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene, offering a direct method to form substituted alkenes. organic-chemistry.orgwikipedia.org Reacting this compound with various alkenes can lead to complex poly-unsaturated systems. The reaction typically shows high stereoselectivity for the trans product. organic-chemistry.org Intramolecular Heck reactions are also a powerful tool for constructing cyclic structures. libretexts.orgdiva-portal.org

Sonogashira Coupling: This coupling with a terminal alkyne introduces an alkynyl group onto the aromatic ring, creating arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org These products are valuable intermediates for synthesizing more complex structures, including conjugated polymers and pharmacologically active molecules. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst, although copper-free methods have been developed. wikipedia.orgucsb.edu

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. It provides a direct route to N-aryl amines, which are common motifs in pharmaceuticals and materials science.

The following table summarizes typical conditions for these palladium-catalyzed reactions as applied to aryl bromides.

Coupling ReactionCoupling PartnerTypical Catalyst/LigandBaseSolventProduct Type
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, Pd(OAc)₂/SPhosNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, H₂OAryl-Aryl
Heck-MizorokiAlkene (e.g., Styrene (B11656), Acrylate)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, AcetonitrileAryl-Alkene
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineTHF, DMFAryl-Alkyne
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃/BINAPNaOtBu, K₃PO₄Toluene, DioxaneAryl-Amine

Synthesis of Heterocyclic Scaffolds:

The dual functionality of this compound enables domino reactions where an initial cross-coupling is followed by a cyclization involving the isopropenyl group. For instance, a Sonogashira coupling can introduce an alkyne, which can then undergo an intramolecular reaction with the isopropenyl group. Alternatively, palladium-catalyzed annulation reactions can be designed where the isopropenyl group acts as an internal nucleophile or reaction partner. nih.govacs.org For example, palladium-catalyzed domino reactions of similar bromo-alkene substrates with alkynyl-amines have been shown to generate complex fused heterocyclic systems like indeno[1,2-c]quinolines. nih.gov

Development of Functional Polymeric Materials Based on the Isopropenyl Aryl Bromide Monomer

The isopropenyl group makes this compound a valuable monomer for synthesizing functional polymers. Its structure is analogous to styrene, a widely used monomer in polymer chemistry.

Controlled Radical Polymerization:

Modern polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with controlled molecular weights, well-defined architectures, and low polydispersity. cmu.eduacs.orgwikipedia.org ATRP is particularly suitable for styrene-type monomers and is tolerant of a wide range of functional groups, including halogens. cmu.eduwikipedia.org

Polymerizing this compound via ATRP would yield poly[this compound], a linear polymer with pendant 3-bromophenyl groups at regular intervals along the chain. The presence of the bromine atom is crucial as it provides a reactive handle for further modifications.

ParameterTypical ConditionPurpose
MonomerThis compoundThe building block of the polymer chain.
InitiatorAlkyl Halide (e.g., Ethyl α-bromoisobutyrate)Determines the number of growing polymer chains. wikipedia.org
CatalystCopper(I) Halide (e.g., CuBr)Forms the catalytic complex that reversibly activates/deactivates the growing polymer chain. cmu.edu
LigandBipyridine or other N-containing ligand
SolventToluene, Anisole, DMFSolubilizes the monomer and growing polymer.
Temperature60-110 °CAffects the rate of polymerization and control. acs.org

Post-Polymerization Modification:

The resulting polymer, rich in aryl bromide units, is an ideal scaffold for post-polymerization modification. nih.govcmu.eduwiley-vch.dersc.org This strategy allows for the creation of a library of functional materials from a single parent polymer, ensuring that all resulting polymers have the same chain length and distribution. nih.govrsc.org The pendant bromo-phenyl groups can be transformed using the same palladium-catalyzed cross-coupling reactions described in section 6.1. researchgate.net

For example:

Suzuki coupling on the polymer backbone can introduce various aryl groups, tuning the polymer's optical, electronic, or physical properties.

Sonogashira coupling can attach alkynyl groups, which can be used for further "click" chemistry reactions to attach fluorescent dyes, biomolecules, or other functional moieties. cmu.edu

Buchwald-Hartwig amination can introduce amino functionalities, altering solubility or providing sites for further chemical conjugation.

This two-step approach—controlled polymerization followed by post-polymerization modification—is a powerful platform for designing advanced materials with precisely tailored properties for applications in electronics, sensing, and biomedicine. researchgate.netnih.gov

Rational Design Principles for Derivatives with Tunable Chemical Properties

The chemical properties of derivatives of this compound can be rationally tuned by considering the electronic and steric effects of its functional groups.

Electronic Effects: The bromine atom is an electron-withdrawing group (via induction) and a deactivating, ortho, para-director for electrophilic aromatic substitution. Conversely, the isopropenyl group is generally considered to be an electron-donating and activating group. These opposing effects influence the reactivity of the aromatic ring and the functional groups themselves.

Reactivity Tuning: The aryl bromide is the most versatile handle for modification. By replacing the bromine atom via cross-coupling reactions, the electronic nature of the entire molecule can be fundamentally altered.

Substituting bromine with an electron-donating group (e.g., an alkoxy group via Buchwald-Hartwig etherification or an alkyl group via Suzuki coupling) would increase the electron density of the aromatic ring, potentially influencing the reactivity of the isopropenyl group.

Substituting bromine with a strong electron-withdrawing group (e.g., a cyano or nitro group) would make the aromatic ring more electron-poor.

Steric Effects: The introduction of bulky groups at the ortho-position to the bromine can hinder its participation in cross-coupling reactions, a factor that must be considered in synthetic design. Similarly, the steric bulk of substituents introduced via coupling reactions can influence the final conformation and physical properties of the molecule or resulting polymer.

By leveraging these principles, derivatives can be designed with specific properties in mind. For example, for applications in organic electronics, one might introduce extended conjugated systems via sequential Suzuki or Sonogashira couplings to tune the HOMO/LUMO energy levels. For biological applications, hydrophilic groups could be introduced to improve water solubility.

Applications in Multistep Organic Synthesis of Complex Molecules

The orthogonal reactivity of the aryl bromide and the isopropenyl group makes this compound a valuable intermediate in the total synthesis of complex molecules, such as natural products or pharmaceuticals. nih.govunion.edu A synthetic strategy could involve an initial, robust cross-coupling reaction at the C-Br bond, followed by a more delicate transformation of the isopropenyl group in a later step.

Hypothetical Synthetic Route:

A plausible synthetic sequence could be:

Suzuki-Miyaura Coupling: React this compound with a functionalized arylboronic acid to construct a complex biaryl core. This step benefits from the high functional group tolerance of the Suzuki reaction. nih.gov

Transformation of the Isopropenyl Group: The isopropenyl group in the resulting biaryl product could then be targeted. For example:

Oxidative Cleavage (Ozonalysis): This would cleave the double bond to yield a methyl ketone, a versatile functional group for further elaboration, such as aldol (B89426) condensations or Baeyer-Villiger oxidation.

Hydroboration-Oxidation: This would convert the isopropenyl group into a primary alcohol with anti-Markovnikov selectivity, providing a site for esterification or etherification.

Epoxidation: Treatment with a peroxy acid would form an epoxide, which can be opened by various nucleophiles to introduce new functionalities stereoselectively.

This stepwise approach, which leverages the distinct reactivity of each functional group, allows for the convergent and efficient assembly of complex molecular architectures that are often found in biologically active compounds. nih.gov

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